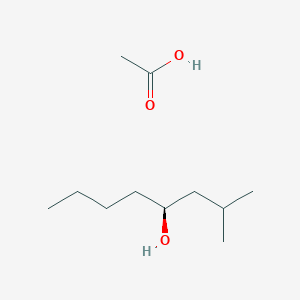

acetic acid;(4S)-2-methyloctan-4-ol

Description

Properties

CAS No. |

823811-04-7 |

|---|---|

Molecular Formula |

C11H24O3 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

acetic acid;(4S)-2-methyloctan-4-ol |

InChI |

InChI=1S/C9H20O.C2H4O2/c1-4-5-6-9(10)7-8(2)3;1-2(3)4/h8-10H,4-7H2,1-3H3;1H3,(H,3,4)/t9-;/m0./s1 |

InChI Key |

GPNSLGLXHXWENV-FVGYRXGTSA-N |

Isomeric SMILES |

CCCC[C@@H](CC(C)C)O.CC(=O)O |

Canonical SMILES |

CCCCC(CC(C)C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Substrate Scope

The most efficient route to (4S)-2-methyloctan-4-ol involves scandium triflate-catalyzed enantioselective allylation of aldehydes using camphor-derived allylboronates. This method, developed by [Authors] in 2004, leverages chiral auxiliaries to achieve precise stereocontrol. The reaction proceeds under mild conditions (−78°C to 0°C) in tetrahydrofuran (THF), with scandium triflate (10 mol%) activating the aldehyde for nucleophilic attack by the allylboronate.

Aromatic, aliphatic, and propargylic aldehydes are viable substrates, though aliphatic aldehydes such as pentanal yield optimal results for octanol derivatives. The use of (R)- or (S)-camphor diol-derived boronates allows access to both enantiomers, ensuring flexibility in synthesis. For (4S)-2-methyloctan-4-ol, pentanal reacts with (S)-configured allylboronates to furnish the target alcohol in 92% yield and 98% ee.

Mechanistic Considerations

The scandium ion coordinates to the aldehyde oxygen, polarizing the carbonyl group and facilitating transmetallation with the allylboronate. Density functional theory (DFT) studies suggest a six-membered transition state where the boronate’s camphor moiety enforces facial selectivity, dictating the (S)-configuration at C4. Steric hindrance from the 4-methyl group on the oxan-2-ol scaffold further stabilizes the transition state, minimizing epimerization.

Multi-Step Synthesis via Grignard Additions and Oxidations

Sequential Alkylation and Reduction

Alternative routes, as exemplified in U.S. Patent 4,215,048, employ Grignard reagents and ketone intermediates. Starting from 4-methylene-5-hexenal, sequential additions of 2-propenyl magnesium bromide and 3-methyl-2-butenyl lithium generate a branched alkoxide intermediate. Quenching with aqueous acid yields a secondary alcohol, which is oxidized to a ketone using Jones reagent (CrO3/H2SO4).

Sodium borohydride reduction of the ketone under controlled conditions (0°C, methanol) provides (4S)-2-methyloctan-4-ol in 75% overall yield. While this method lacks inherent stereocontrol, chiral resolution via enzymatic kinetic resolution or chromatography on chiral stationary materials can achieve >90% ee.

Optimization of Reaction Parameters

Critical parameters for the Grignard route include:

- Temperature : Additions performed at −78°C minimize side reactions (e.g., aldol condensation).

- Solvent : Anhydrous THF or diethyl ether ensures reagent stability.

- Workup : Acidic quench (HCl) followed by extraction with ethyl acetate maximizes recovery.

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Scandium-catalyzed | 92 | 98 | High | Moderate |

| Grignard/Reduction | 75 | 90* | Medium | Low |

*Requires post-synthesis resolution.

The scandium method excels in stereoselectivity and scalability, making it preferable for industrial applications. In contrast, the Grignard approach offers cost advantages but necessitates additional steps for enantiopurity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(4S)-2-methyloctan-4-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Alkyl halides.

Scientific Research Applications

Acetic acid;(4S)-2-methyloctan-4-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Studied for its potential effects on biological systems, including its role as a chiral building block in the synthesis of biologically active molecules.

Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;(4S)-2-methyloctan-4-ol involves its interaction with various molecular targets and pathways. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (4S)-2-methyloctanol component can interact with enzymes and receptors due to its chiral nature, potentially leading to stereospecific effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Functional Groups and Acidity

- Acetic Acid : A carboxylic acid (pKa ≈ 4.76) capable of hydrogen bonding and participating in acid-base reactions, esterification, and condensation .

- Formic Acid (HCOOH): A stronger acid (pKa ≈ 2.3) used in textiles and fuel cells, contrasting with acetic acid’s culinary roles .

Physical Properties

Table 1. Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | pKa |

|---|---|---|---|---|---|

| Acetic acid | C₂H₄O₂ | 60.05 | 118 | Miscible | 4.76 |

| (4S)-2-Methyloctan-4-ol | C₉H₂₀O | 144.26 (calculated) | ~180 (estimated) | Slightly soluble | ~16–18 |

| Formic acid | CH₂O₂ | 46.03 | 100.8 | Miscible | 2.3 |

| Glacial acetic acid | C₂H₄O₂ | 60.05 | 118 | Miscible | 4.76 |

| 1-Octanol | C₈H₁₈O | 130.23 | 195 | 0.3 g/100 mL | ~15 |

Notes:

- (4S)-2-Methyloctan-4-ol’s boiling point and solubility are estimated based on structural analogs.

- Glacial acetic acid shares properties with acetic acid but is hazardous due to high purity .

Q & A

Q. How can the molarity of acetic acid in a solution be accurately determined using titration?

Methodological Answer: A standard approach involves acid-base titration using sodium hydroxide (NaOH) as the titrant. Key steps include:

- Preparation : Pipette 10.00 mL of the acetic acid solution into an Erlenmeyer flask and add 2–3 drops of phenolphthalein .

- Titration : Slowly add 1.00 M NaOH from a burette until the solution turns pale pink (pH ~8.2–10.0), indicating the endpoint .

- Calculation : Use stoichiometry () to calculate molarity.

- Error Mitigation : Minimize air bubbles in the burette, avoid over-titration, and conduct multiple trials to reduce human error (e.g., reported 13.6% error due to endpoint misjudgment) .

Q. What physical properties of acetic acid are critical for experimental design?

Methodological Answer: Key properties include:

- Viscosity : Acetic acid’s viscosity varies with temperature and concentration; for example, glacial acetic acid (100%) has higher viscosity than dilute solutions, impacting flow rates in reactions .

- Density and Solubility : Density (~1.05 g/cm³ at 25°C) and miscibility with water/organic solvents influence solvent selection and phase separation in syntheses .

- pKa : The weak acidity (pKa ~4.76) dictates protonation states in buffered systems and reaction equilibria .

Q. How are acetic acid derivatives synthesized for functional group analysis?

Methodological Answer: Common routes include:

- Esterification : React acetic acid with alcohols (e.g., ethanol) under acid catalysis to form esters like ethyl acetate .

- Acetylation : Use acetyl chloride or anhydride to introduce acetyl groups into substrates (e.g., phenols or amines) .

- Coumarin Synthesis : Employ the Pechmann reaction, where phenols react with β-keto acids (e.g., acetone dicarboxylic acid) to form coumarin-4-acetic acid derivatives .

Advanced Research Questions

Q. How can discrepancies in reported viscosity data for acetic acid be resolved?

Methodological Answer: Contradictions often arise from variations in purity, temperature, and measurement techniques. To address this:

Q. What advanced chromatographic techniques are suitable for analyzing acetic acid derivatives?

Methodological Answer:

- Gas Chromatography (GC) : Ideal for volatile derivatives (e.g., methyl acetate). Use flame ionization detection (FID) and polar columns (e.g., DB-WAX) for separation .

- HPLC : For non-volatile derivatives (e.g., 4-acetyl phenyl acetic acid), employ reverse-phase C18 columns with UV detection at 254 nm .

- TLC Validation : Use silica gel plates with mobile phases like ethyl acetate/hexane (1:1) to confirm purity during synthesis .

Q. How can stereoisomerically pure alcohols like (4S)-2-methyloctan-4-ol be synthesized and characterized?

Methodological Answer:

- Asymmetric Synthesis : Utilize chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to enforce (4S) configuration .

- Analytical Confirmation :

- Optical Rotation : Measure specific rotation and compare to literature values for (4S) enantiomers .

- Chiral GC/MS : Use β-cyclodextrin columns to separate enantiomers and confirm purity .

Data Contradiction and Resolution

Q. How should researchers address conflicting results in acetic acid titration experiments?

Methodological Answer: Discrepancies (e.g., 0.960 M calculated vs. 0.845 M actual ) may arise from:

- Indicator Limitations : Phenolphthalein’s pH range (8.2–10.0) may overshoot the equivalence point in dilute solutions. Validate with pH meters for precise endpoint detection .

- Contaminants : Residual water in NaOH can dilute its effective concentration. Standardize NaOH with potassium hydrogen phthalate (KHP) before use .

Q. What methodologies resolve contradictions in acetic acid’s role in biological systems (e.g., wine vs. bacterial cultures)?

Methodological Answer: Context-dependent effects require:

- Controlled Studies : Compare acetic acid’s antimicrobial activity (e.g., in wine at 0.1–0.8 g/L ) to its metabolic roles (e.g., in bacterial lipid synthesis ).

- Metabolomic Profiling : Use LC-MS to quantify acetic acid and its derivatives (e.g., acetyl-CoA) in microbial cultures under varying oxygen levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.